molecular formula C10H14N2S B12984963 N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine

N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine

Cat. No.: B12984963
M. Wt: 194.30 g/mol
InChI Key: VAQUXNPLGPNVSV-UHFFFAOYSA-N
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Description

N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine (CAS 1882816-92-3) is a chemical compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol . This reagent features a molecular structure that incorporates both a pyridin-3-yl (nicotinic) ring system and a thietane amine moiety. The presence of the pyridine ring is a significant feature in medicinal chemistry, as this heterocycle is a common pharmacophore found in molecules designed to target kinases and other enzymes . Specifically, N-(pyridin-3-yl) analogues have been successfully designed and synthesized as potent inhibitors of targets like cyclin-dependent kinase 2 (CDK2), demonstrating broad antiproliferative efficacy and highlighting the therapeutic potential of this chemical class in cancer research . Furthermore, compounds containing pyridyl rings can engage in extensive hydrogen bonding, which is critical for forming supramolecular structures in crystal engineering and materials science . As such, this amine derivative serves as a valuable synthetic building block for researchers in drug discovery and chemical biology. It is offered for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

N-(2-pyridin-3-ylethyl)thietan-3-amine

InChI

InChI=1S/C10H14N2S/c1-2-9(6-11-4-1)3-5-12-10-7-13-8-10/h1-2,4,6,10,12H,3,5,7-8H2

InChI Key

VAQUXNPLGPNVSV-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine typically involves the reaction of 2-(pyridin-3-yl)ethanamine with a thietan-3-amine derivative. One common method includes the use of a coupling reagent to facilitate the formation of the desired product under mild reaction conditions. The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the addition of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan-3-amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: TBHP in ethyl acetate or toluene.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives where the thietan-3-amine group is replaced by other functional groups.

Scientific Research Applications

N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the thietan-3-amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison with Similar Compounds

Compound Name Molecular Formula Key Features Notable Properties
N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine C₁₀H₁₄N₂S Pyridine + thietane High polarity, potential CNS activity
2-(Thiophen-2-yl)ethylamine (CAS 19457-17-1) C₁₁H₁₃NS₂ Dual thiophene groups Enhanced lipophilicity, π-π stacking
N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine C₈H₁₅NO₂S Dioxolane substituent Increased solubility in polar solvents
Methapyrilene (CAS 91-80-5) C₁₄H₁₇N₃S Pyridine + thenylamine Antihistamine activity, hepatotoxicity

Key Observations:

  • Electronic Effects : The pyridine group in the target compound introduces a basic nitrogen, enabling hydrogen bonding and protonation at physiological pH, unlike sulfur-dominated thiophene analogs (e.g., CAS 19457-17-1) .
  • Substituent Impact : The ethyl linker balances flexibility and rigidity, contrasting with the rigid dioxolane group in ’s compound, which enhances solubility but reduces membrane permeability .

Physicochemical Properties

  • Polarity : The pyridine-thietane combination results in moderate logP values (~1.5–2.5), favoring aqueous solubility over purely aromatic analogs like thiophene derivatives .

Pharmacological and ADMET Profiles

  • Biological Activity : Pyridine-containing amines often target neurotransmitter receptors (e.g., serotonin, dopamine). The thietane moiety may confer unique binding kinetics due to its strained geometry .
  • Methapyrilene (), a structural relative, is hepatotoxic, underscoring the need for careful ADMET profiling .
  • Metabolism : Pyridine is metabolized via CYP450 enzymes, whereas thietane may undergo sulfoxidation or conjugation, as seen in ’s thietane-containing pyrimidine derivative .

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